molecular formula C27H29N5O4 B4973137 1,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

1,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4973137
M. Wt: 487.5 g/mol
InChI Key: ZFTXUEORHALSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes multiple functional groups such as oxazole, piperidine, and pyrido[2,3-d]pyrimidine. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrido[2,3-d]pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

1,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.

    Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Benzene derivatives: Compounds like 1-methyl-3-[(4-methylphenyl)methyl]benzene share some structural similarities and are used in various chemical and pharmaceutical applications.

Uniqueness

1,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

IUPAC Name

1,7-dimethyl-3-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-16-9-8-10-19(13-16)24-29-21(18(3)36-24)15-32-26(34)22-20(25(33)31-11-6-5-7-12-31)14-17(2)28-23(22)30(4)27(32)35/h8-10,13-14H,5-7,11-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTXUEORHALSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C(=O)C4=C(C=C(N=C4N(C3=O)C)C)C(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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